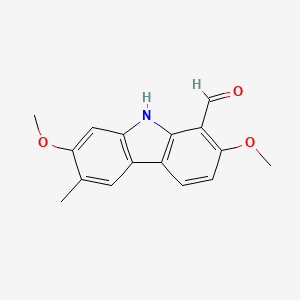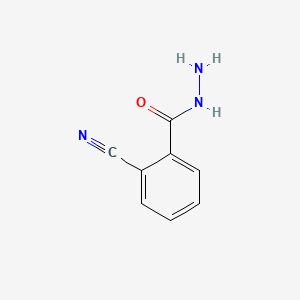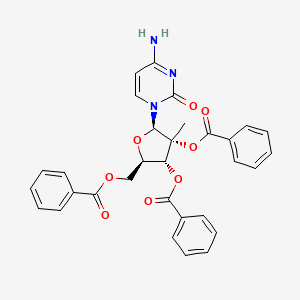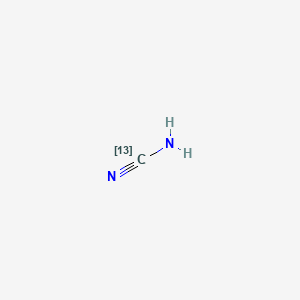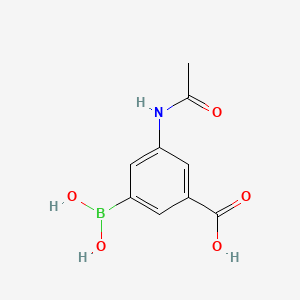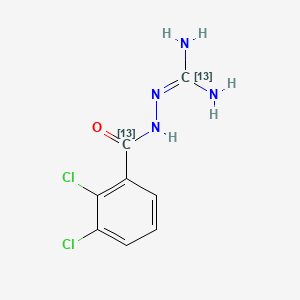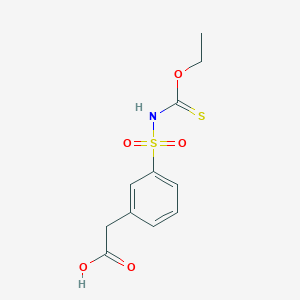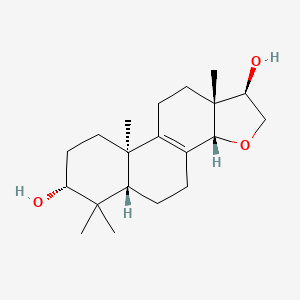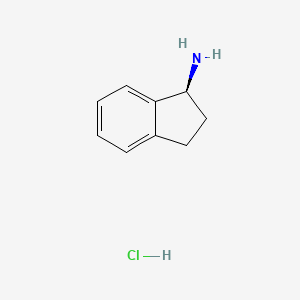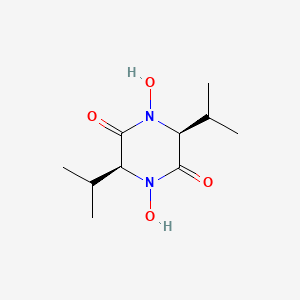
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is a biologically active compound derived from the marine fungus Aspergillus terreus. It is known for its potent antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The compound is part of a family of terramides, which also includes terramide A and terramide B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terramide C involves the fermentation of Aspergillus terreus in a soybean solid medium. The fermentation process is optimized to enhance the yield of terramide C by controlling environmental factors such as iron concentration . The compound is then isolated and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of terramide C follows a similar fermentation process but on a larger scale. The fermentation conditions are meticulously controlled to maximize the yield and purity of the compound. The crude extract is subjected to multiple purification steps, including high-performance liquid chromatography (HPLC), to obtain terramide C in its pure form .
Chemical Reactions Analysis
Types of Reactions: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to yield reduced forms with different biological activities.
Substitution: Substitution reactions involving terramide C can lead to the formation of various analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of terramide C.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of terramide C, each with unique biological activities .
Scientific Research Applications
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis of marine-derived secondary metabolites.
Biology: Investigated for its role in microbial ecology and interactions within marine environments.
Medicine: Explored for its potential as an antimicrobial agent against drug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of terramide C involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in bacterial cell wall synthesis and maintenance, making it highly effective against resistant bacterial strains .
Comparison with Similar Compounds
Terramide A: Another compound from the same family with similar antimicrobial properties but different potency.
Terramide B: Shares structural similarities with terramide C but has a distinct spectrum of activity.
Other Marine-Derived Compounds: Includes compounds like aspergillomarasmine A and B, which also exhibit antimicrobial activities.
Uniqueness: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is unique due to its specific antimicrobial spectrum and its ability to disrupt bacterial cell membranes effectively. Its potency against drug-resistant strains makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
104187-48-6 |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.264 |
IUPAC Name |
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O4/c1-5(2)7-9(13)12(16)8(6(3)4)10(14)11(7)15/h5-8,15-16H,1-4H3/t7-,8-/m0/s1 |
InChI Key |
VRDPIJDRSGUDPU-YUMQZZPRSA-N |
SMILES |
CC(C)C1C(=O)N(C(C(=O)N1O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



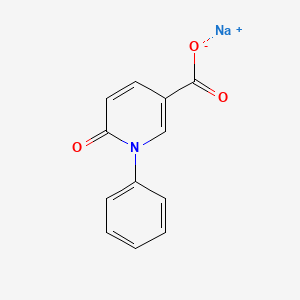
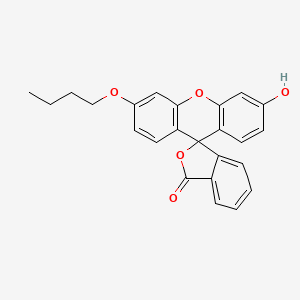
![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)
![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)
